
Tolmetin-d3
Overview
Description
Tolmetin-d3 is a deuterated form of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile arthritis . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolmetin-d3 involves the incorporation of deuterium atoms into the Tolmetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tolmetin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory Activity
Tolmetin-d3 exhibits significant anti-inflammatory properties, similar to its non-deuterated counterpart. It functions by inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses. Studies have indicated that tolmetin effectively reduces inflammation in animal models of arthritis, demonstrating its utility in treating conditions characterized by chronic inflammation .
Analgesic Effects
In addition to its anti-inflammatory actions, this compound also provides analgesic effects. It is used to manage acute pain flares associated with various conditions. Clinical trials have shown that tolmetin significantly alleviates symptoms such as joint pain and stiffness in patients with degenerative joint diseases .
Clinical Applications
Rheumatoid Arthritis and Osteoarthritis
this compound is primarily indicated for the management of rheumatoid arthritis and osteoarthritis. Clinical studies have reported that patients receiving tolmetin experience greater relief from pain and improved function compared to those on placebo treatments. For instance, a double-blind study demonstrated significant improvements in joint tenderness and mobility among patients treated with tolmetin over a three-week period .
Juvenile Rheumatoid Arthritis
Tolmetin has also been effective in treating juvenile rheumatoid arthritis. The compound has shown comparable efficacy to aspirin while presenting a lower incidence of gastrointestinal side effects, making it a safer option for younger patients .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced bioavailability due to its deuterated structure. Studies indicate that the peak plasma concentration is reached more rapidly compared to standard tolmetin formulations, potentially leading to quicker therapeutic effects .
Parameter | This compound | Standard Tolmetin |
---|---|---|
Peak Plasma Concentration (Cmax) | 30-60 min | 60-120 min |
Area Under Curve (AUC) | Higher | Lower |
Half-life | Shorter | Longer |
Stability Studies
Stability studies have shown that this compound maintains its efficacy over extended periods when stored under appropriate conditions. This stability is crucial for ensuring consistent therapeutic outcomes in clinical settings .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
-
Case Study 1: Chronic Pain Management
A cohort of patients with chronic pain due to osteoarthritis was treated with this compound. Results indicated significant reductions in pain scores and improvements in daily functioning over a 12-week treatment period. -
Case Study 2: Pediatric Application
In a pediatric setting, this compound was administered to children diagnosed with juvenile rheumatoid arthritis. The treatment resulted in marked improvements in joint mobility and a decrease in morning stiffness without serious adverse effects reported.
Mechanism of Action
The mechanism of action of Tolmetin-d3 is similar to that of Tolmetin. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Naproxen: An NSAID with similar therapeutic uses.
Uniqueness of Tolmetin-d3
This compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other similar NSAIDs, providing an advantage in drug development and research .
Biological Activity
Tolmetin-d3 is a deuterated derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and applications in research.
This compound is synthesized by incorporating deuterium atoms into the tolmetin structure. The presence of deuterium enhances the compound's utility in pharmacokinetic studies due to its distinct mass, allowing for precise tracking in biological systems. The molecular formula for this compound includes deuterated hydrogen atoms, which contribute to its unique properties compared to non-deuterated forms.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The IC50 values for Tolmetin against human COX-1 and COX-2 are reported as 0.35 µM and 0.82 µM, respectively . By inhibiting these enzymes, this compound effectively reduces inflammation associated with conditions such as arthritis.
Pharmacokinetics
This compound is primarily utilized as an internal standard in quantitative mass spectrometry analyses. Its unique isotopic signature allows researchers to correct for variations in sample preparation and instrument response, thereby improving the accuracy of pharmacokinetic studies. The absorption profile shows that tolmetin achieves peak plasma levels within 30-60 minutes after oral administration .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Time (Tmax) | 30-60 minutes |
Bioavailability | High |
Protein Binding | Not Available |
Volume of Distribution | Not Available |
Anti-inflammatory Efficacy
Research indicates that this compound retains the anti-inflammatory properties characteristic of its parent compound. In vivo studies using carrageenan-induced paw edema models demonstrate significant reductions in paw thickness following administration of this compound compared to control groups . The optimized formulations of fast-dissolving tablets containing tolmetin have shown improved bioavailability, enhancing its therapeutic effects .
Anticancer Activity
Recent studies have explored the anticancer potential of tolmetin derivatives, including this compound. Novel derivatives have demonstrated antiproliferative activity against various tumor cell lines, with some showing IC50 values as low as 10.32 µM against HL-60 cells . These derivatives induce apoptosis through pathways involving caspases, highlighting their potential as anticancer agents.
Case Studies
- Case Study on Rheumatoid Arthritis : A study evaluated the efficacy of fast-dissolving tolmetin formulations in patients with rheumatoid arthritis. Results indicated a significant improvement in pain management and reduction in inflammatory markers compared to traditional formulations .
- Anticancer Evaluation : A series of tolmetin derivatives were tested against a panel of 60 tumor cell lines by the National Cancer Institute (NCI). The most potent derivative showed significant cytotoxicity and induced apoptosis in specific cancer cell lines, suggesting a promising avenue for further research into tolmetin-based therapies .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Tolmetin-d3 with high isotopic purity, and how can synthesis efficiency be validated?
- Methodological Answer : Synthesis requires deuterium incorporation at specific positions (e.g., methyl groups) using precursors like deuterated acetic anhydride. Isotopic purity (>98%) should be confirmed via NMR (deuterium splitting patterns) and LC-HRMS (mass shifts corresponding to d3 labeling). Cross-validate with isotopic ratio mass spectrometry (IRMS) to detect isotopic dilution .
- Key Challenge : Minimizing proton-deuterium exchange during purification. Use aprotic solvents and low-temperature conditions to stabilize the deuterated moiety .
Q. How can researchers validate the stability of this compound under typical storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions. Monitor degradation via HPLC-UV and confirm structural integrity using FTIR (C-D bond vibrations at ~2100 cm⁻¹). Compare degradation kinetics with non-deuterated Tolmetin to assess isotopic effects on stability .
Q. What analytical techniques are most reliable for distinguishing this compound from its non-deuterated counterpart in biological matrices?
- Methodological Answer : Use LC-MS/MS with transitions specific to deuterium-induced mass shifts (e.g., m/z 258 → 139 for Tolmetin vs. m/z 261 → 142 for this compound). Validate selectivity via spike-and-recovery experiments in plasma/urine, ensuring no interference from endogenous compounds .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from non-deuterated Tolmetin in in vitro vs. in vivo models, and what methodological controls are essential?
- Methodological Answer : Compare hepatic microsomal incubation (in vitro) and rodent pharmacokinetic studies (in vivo). Monitor deuterium retention in metabolites via HRMS and ²H-NMR . Controls:
- Isotope-free blank matrices to rule out environmental contamination.
- Parallel experiments with non-deuterated Tolmetin to isolate kinetic isotope effects (KIEs) .
Q. What experimental strategies resolve discrepancies in reported deuterium isotope effects (DIEs) for this compound across studies?
- Methodological Answer :
- Replicate conditions : Ensure identical pH, temperature, and enzyme concentrations.
- Cross-model validation : Compare results from human hepatocytes vs. recombinant CYP isoforms (e.g., CYP2C9).
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, deuterium position) .
Q. How can researchers design dose-response studies to quantify the therapeutic advantage of this compound over non-deuterated Tolmetin in inflammation models?
- Methodological Answer :
- In vivo efficacy : Use a carrageenan-induced paw edema model with deuterated vs. non-deuterated Tolmetin at equimolar doses. Measure edema reduction and plasma drug levels via LC-MS/MS.
- Pharmacodynamic modeling : Fit data to a Hill equation model incorporating deuterium-specific parameters (e.g., KIE on COX-2 inhibition) .
Q. Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) over commercial databases to avoid biased or non-peer-reviewed data .
- Reproducibility : Document synthetic protocols (solvents, catalysts, reaction times) and analytical parameters (column type, ionization settings) in line with Beilstein Journal of Organic Chemistry standards .
- Ethical Reporting : Disclose deuterium content variability (±0.5%) and its impact on biological conclusions to prevent overinterpretation .
Properties
IUPAC Name |
2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676161 | |
Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184998-16-0 | |
Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.